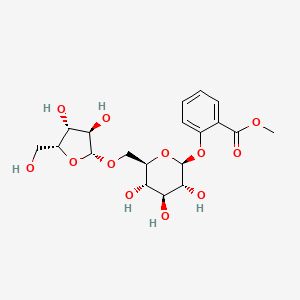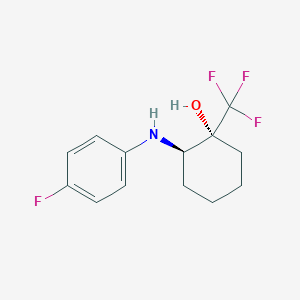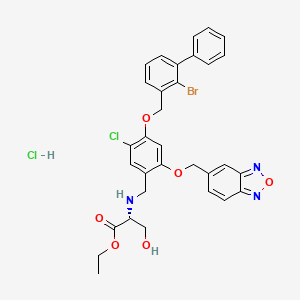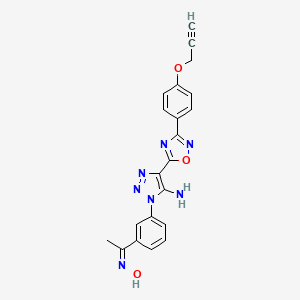
Thalidomide-NH-amido-C5-NH2 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-NH-amido-C5-NH2 hydrochloride is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. This compound incorporates a Thalidomide-based cereblon ligand and a linker, making it a crucial component in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules . PROTAC technology is an emerging therapeutic modality in precision medicine, leveraging the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-amido-C5-NH2 hydrochloride involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process. The specific steps and conditions may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .
化学反応の分析
Types of Reactions: Thalidomide-NH-amido-C5-NH2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .
科学的研究の応用
Thalidomide-NH-amido-C5-NH2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTAC molecules, which are valuable tools for studying protein degradation and function.
Biology: Employed in research on protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of Thalidomide-NH-amido-C5-NH2 hydrochloride involves its role as an E3 ligase ligand-linker conjugate. The compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .
類似化合物との比較
Thalidomide-NH-C5-NH2 hydrochloride: Another E3 ligase ligand-linker conjugate with similar properties and applications.
Thalidomide-5-O-C5-NH2 hydrochloride: A compound that also incorporates a Thalidomide-based cereblon ligand and a linker.
Uniqueness: Thalidomide-NH-amido-C5-NH2 hydrochloride is unique due to its specific linker and the resulting properties, such as improved solubility and stability. This uniqueness makes it particularly valuable in the synthesis of PROTAC molecules and other research applications .
特性
分子式 |
C20H26ClN5O5 |
|---|---|
分子量 |
451.9 g/mol |
IUPAC名 |
N-(5-aminopentyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C20H25N5O5.ClH/c21-9-2-1-3-10-22-16(27)11-23-13-6-4-5-12-17(13)20(30)25(19(12)29)14-7-8-15(26)24-18(14)28;/h4-6,14,23H,1-3,7-11,21H2,(H,22,27)(H,24,26,28);1H |
InChIキー |
CQZKSJMXWTXOKX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)



![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)
![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)




